![molecular formula C10H8O2S3 B14404989 2-{[(Thiophen-2-yl)sulfanyl]methyl}thiophene-3-carboxylic acid CAS No. 88048-81-1](/img/structure/B14404989.png)
2-{[(Thiophen-2-yl)sulfanyl]methyl}thiophene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(Thiophen-2-yl)sulfanyl]methyl}thiophene-3-carboxylic acid is a heterocyclic compound that features a thiophene ring system. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Thiophen-2-yl)sulfanyl]methyl}thiophene-3-carboxylic acid can be achieved through various methods. One common approach involves the activation of 2-(thiophen-2-yl)acetic acid by converting it into 2-(thiophen-2-yl)acetyl chloride, which is then reacted with 2-aminothiophene-3-carbonitrile . Another method includes the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Suzuki–Miyaura coupling reaction is one such method that is widely applied due to its mild and functional group tolerant reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(Thiophen-2-yl)sulfanyl]methyl}thiophene-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Halogenation reactions using reagents like bromine (Br₂) or chlorine (Cl₂) are common.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can lead to the formation of thiophene-2-carboxylic acid .
Applications De Recherche Scientifique
2-{[(Thiophen-2-yl)sulfanyl]methyl}thiophene-3-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mécanisme D'action
The mechanism of action of 2-{[(Thiophen-2-yl)sulfanyl]methyl}thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thiophene-2-carboxylic acid
- Thiophene-3-carboxylic acid
- 2-(Thiophen-2-yl)acetic acid
Uniqueness
2-{[(Thiophen-2-yl)sulfanyl]methyl}thiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiophene derivatives .
Propriétés
Numéro CAS |
88048-81-1 |
|---|---|
Formule moléculaire |
C10H8O2S3 |
Poids moléculaire |
256.4 g/mol |
Nom IUPAC |
2-(thiophen-2-ylsulfanylmethyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C10H8O2S3/c11-10(12)7-3-5-13-8(7)6-15-9-2-1-4-14-9/h1-5H,6H2,(H,11,12) |
Clé InChI |
OMYSXMNJDJBUFO-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)SCC2=C(C=CS2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



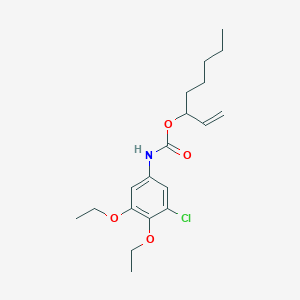
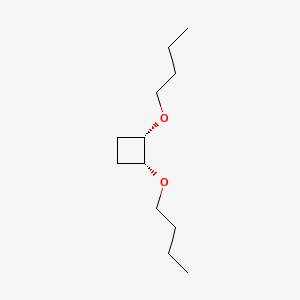
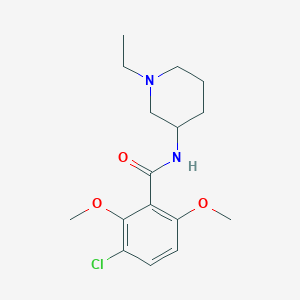
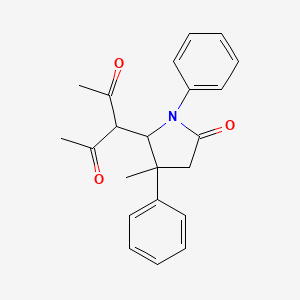
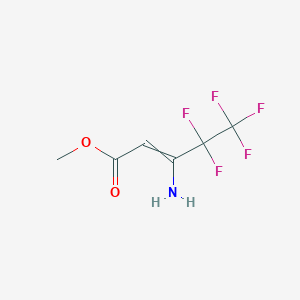
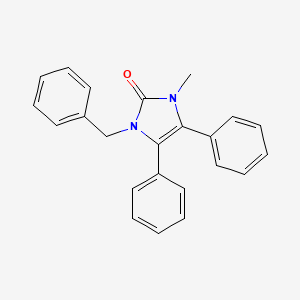

![[(1R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene]hydrazine](/img/structure/B14404957.png)
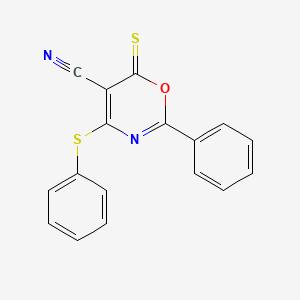

![N-[1-(2,4,5-Trimethylphenyl)ethylidene]hydroxylamine](/img/structure/B14404978.png)

![5-[1-(2,6-Dimethylphenyl)prop-1-en-2-yl]-1H-imidazole](/img/structure/B14404988.png)
